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molecular formula C16H14O3 B564373 Fenbufen-d9 CAS No. 1189940-96-2

Fenbufen-d9

Cat. No. B564373
M. Wt: 263.34
InChI Key: ZPAKPRAICRBAOD-LOIXRAQWSA-N
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Patent
US04014907

Procedure details

4-(4'-Biphenylyl) butanoic acid (80g, 0.333 mole m.p. 116° C prepared by the Clemmensen reduction of 3-(4'-biphenylcarbonyl) propanoic acid) was cyclized with 85% polyphosphoric acid as described in example 8(a) to give 20.98g (30%) of the tetralone m.p. 67° C after recrystallisation from 40-60 petrol. (Found; C, 86.30; H, 6.53, C16H14O requires; C, 86.45; H, 6.35%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
80g
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
polyphosphoric acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
30%

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]2[CH:12]=[CH:11][C:10]([CH2:13][CH2:14][CH2:15][C:16]([OH:18])=O)=[CH:9][CH:8]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C1(C2C=CC(C(CCC(O)=O)=O)=CC=2)C=CC=CC=1>>[C:1]1([C:7]2[CH:8]=[C:9]3[C:10]([CH2:13][CH2:14][CH2:15][C:16]3=[O:18])=[CH:11][CH:12]=2)[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C1=CC=C(C=C1)CCCC(=O)O
Name
80g
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C1=CC=C(C=C1)C(=O)CCC(=O)O
Step Two
Name
polyphosphoric acid
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C1=CC=C2CCCC(C2=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 20.98 g
YIELD: PERCENTYIELD 30%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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